Isorhamnetin
Overview
Description
Isorhamnetin is a naturally occurring flavonol, a type of flavonoid, which is found in various plants and plant-derived foodstuffs such as berry juices, wine, onions, and almonds . It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is present as both free this compound or conjugated with glucuronide or sulfate groups . It is also a 3’-methoxylated derivative of quercetin .
Mechanism of Action
Isorhamnetin is a flavonol that naturally occurs in a variety of plants and is also present in several plant-derived foodstuffs and beverages . It has been the subject of numerous investigations due to its potential health benefits .
Target of Action
This compound’s primary targets include protein kinase B (Akt), mammalian target of rapamycin (mTOR), mitogen-activated protein kinase (MAPK), and MAPK kinase (MEK) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .
Mode of Action
This compound interacts with its targets to modulate their activities. For instance, it inhibits the activities of MEK1 and PI3K , key enzymes in the MAPK/MEK and PI3K/AKT/PKB signaling pathways . This results in the regulation of cell cycle, apoptosis, autophagy, and inhibition of cancer cell invasion and metastasis .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the PI3K/AKT/PKB, NF-κB, and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation . Additionally, this compound can alleviate myocardial collagen aggregation and fibrosis in diabetic rats through repressing the TGF-β/Smad signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Once ingested, the majority of the flavonoids, including this compound, reach the colon intact, where they are metabolized by gut microbiota produced enzymes . More detailed studies on the pharmacokinetics of this compound are needed .
Result of Action
The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, and anti-tumor effects . It has shown potential in the management of health alterations, including metabolic syndrome, cancer, and cardiovascular diseases .
Action Environment
The action of this compound can be influenced by environmental factors. Its synthesis in plants is triggered by environmental stressors, including UV radiation . Moreover, the efficacy and stability of this compound can be affected by factors such as its formulation and the individual’s gut microbiota .
Biochemical Analysis
Biochemical Properties
Isorhamnetin has been shown to exhibit a variety of biochemical properties, including antioxidant, anti-inflammatory, and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical effects . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to suppress cell proliferation and metastasis, trigger apoptosis, and arrest the G2/M phase in GBC cells via the inactivation of the PI3K/AKT signaling cascade .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can reduce body weight, food intake, liver weight, liver lipid level, and serum lipid level in high-fat and high fructose diet-fed mice .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound biosynthesis occurs through the phenylpropanoid pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
Current studies suggest that this compound may influence the regulation of lysosomes in macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin can be synthesized through the phenylpropanoid pathway in plants, which is triggered by environmental stressors such as UV radiation . Additionally, a synthetic cost-effective method for this compound synthesis has been described, which involves the use of quercetin as a precursor . The enzyme quercetin 3-O-methyltransferase uses S-adenosyl methionine and quercetin to produce S-adenosylhomocysteine and this compound .
Industrial Production Methods: Industrial production of this compound predominantly involves plant extraction. Supercritical fluid extraction assisted by enzymes is one of the methods used to extract this compound from sources such as Nopal (Opuntia ficus-indica) .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, contributing to its anti-inflammatory effects.
Substitution: The methoxylation of quercetin to form this compound is an example of a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: S-adenosyl methionine is used in the methoxylation process.
Major Products Formed:
Oxidation: The major products are oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: this compound itself is a product of the methoxylation of quercetin.
Scientific Research Applications
Isorhamnetin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and its ability to undergo various chemical reactions.
Biology: this compound is known for its anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of biocidal compositions, pesticides, and food supplements.
Comparison with Similar Compounds
Quercetin: A precursor to isorhamnetin, known for its antioxidant properties.
Kaempferol: Another flavonol with similar antioxidant and anti-inflammatory effects.
Myricetin: A flavonoid with strong antioxidant and anticancer properties.
This compound stands out due to its enhanced bioavailability and specific molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197379 | |
Record name | 3-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isorhamnetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-19-3 | |
Record name | Isorhamnetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylquercetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isorhamnetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISORHAMNETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isorhamnetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
311 - 314 °C | |
Record name | Isorhamnetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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